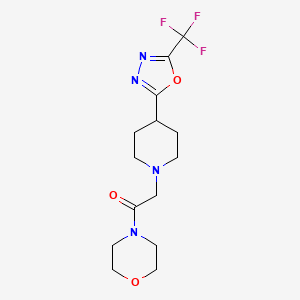

1-Morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O3/c15-14(16,17)13-19-18-12(24-13)10-1-3-20(4-2-10)9-11(22)21-5-7-23-8-6-21/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPBKSQAXAMUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-Morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity in various chemical entities.

Chemical Structure and Properties

The compound can be represented as follows:

Structural Components:

- Morpholino Group : Enhances solubility and bioavailability.

- Trifluoromethyl Group : Known for increasing lipophilicity and metabolic stability.

- Oxadiazole Moiety : Associated with diverse biological activities including antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is thought to enhance these effects. For instance, compounds similar to 1-Morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have shown promising results against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

2. Anticancer Activity

The oxadiazole derivatives have also been evaluated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. Specifically, studies involving similar structures have reported IC50 values indicating effective inhibition of cancer cell growth .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (breast cancer) |

| Compound B | 20 | HeLa (cervical cancer) |

| 1-Morpholino... | TBD | TBD |

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, related compounds have shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), which is important in the context of immunosuppressive therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural modifications contributed positively to antimicrobial potency.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a set of oxadiazole-based compounds was screened against several cancer cell lines. The results showed that the presence of the morpholino group and trifluoromethyl substitution led to enhanced cytotoxicity compared to non-substituted analogs.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1-morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have shown promising results against various bacterial strains. In vitro studies demonstrated that such compounds could inhibit the growth of resistant bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. A study involving similar oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism includes the activation of caspases and modulation of cell cycle progression . The National Cancer Institute has evaluated related compounds for their efficacy against a range of cancer cell lines, showing significant cytotoxicity at low concentrations .

Central Nervous System Effects

Due to the piperidine structure, compounds like 1-morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may possess neuroprotective properties. Research on piperidine derivatives suggests they could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antimicrobial Evaluation

In a comparative study, several oxadiazole derivatives were synthesized and tested for antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Activity Assessment

A series of oxadiazole-based compounds were subjected to cytotoxicity testing against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that the presence of the trifluoromethyl group significantly improved the anticancer activity of these compounds, leading to an IC50 value in the micromolar range .

Data Tables

Comparaison Avec Des Composés Similaires

Structural Analog with Piperazine and Benzyl Substituents

Compound: 1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone (CAS: 329701-88-4)

- Key Differences :

- Replaces piperidine with piperazine, introducing an additional nitrogen atom.

- Substitutes the oxadiazole ring with a 4-(trifluoromethyl)benzyl group.

- Piperazine may improve aqueous solubility due to its basic nitrogen. Reduced hydrogen-bonding capacity compared to the oxadiazole-containing target compound .

Pyridine-Linked Piperazino Compound

Compound: 1-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-morpholino-1-ethanone (CAS: 338979-16-1)

- Key Differences: Incorporates a pyridine ring with chloro and trifluoromethyl substituents. Piperazino group replaces piperidine.

- Impact :

Oxadiazole-Thioether Derivatives

Compound: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (CAS: 851129-74-3)

- Key Differences :

- Replaces trifluoromethyl with a dihydrobenzodioxin group.

- Includes a sulfanyl (-S-) linker.

- Impact: Dihydrobenzodioxin enhances π-π stacking but reduces electronegativity. 4-Methylpiperidinyl group lowers basicity compared to morpholino .

Antimicrobial Oxadiazole-Pyridine Hybrid

Compound: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

- Key Differences: Features a pyridine amino group and mercapto (-SH) substituent. Lacks morpholino and piperidine rings.

- Absence of trifluoromethyl may reduce lipophilicity and plasma stability .

Fluorophenyl-Oxadiazole Analog

Compound: 1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone (CAS: 1775402-83-9)

- Key Differences :

- Substitutes trifluoromethyl with 4-fluorophenyl and 3-methylphenyl.

- Impact: Fluorine’s electron-withdrawing effect stabilizes the oxadiazole ring. Methylphenyl enhances lipophilicity (predicted logP = 3.2) but may reduce solubility. Piperidine instead of morpholino alters conformational flexibility .

Research Findings and Implications

- Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound improves metabolic stability compared to chlorine or fluorine in analogs .

- Heterocyclic Diversity: Piperidine-morpholino combinations offer balanced solubility and rigidity, whereas piperazine or pyridine-linked analogs may prioritize specific binding interactions .

- Antimicrobial Potential: Thioether-linked oxadiazoles (e.g., CAS: 851129-74-3) show promise, but the target compound’s CF₃ and morpholino groups could enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.